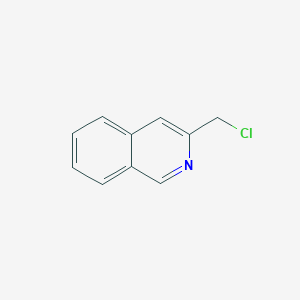

3-(Chloromethyl)isoquinoline

Overview

Description

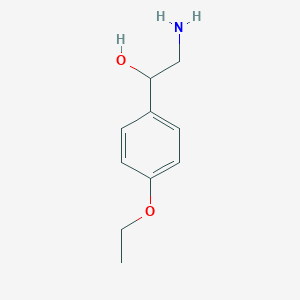

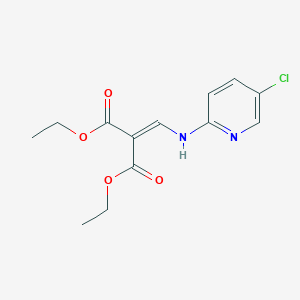

3-(Chloromethyl)isoquinoline is a chemical compound with the CAS Number: 147937-36-8. It has a molecular weight of 177.63 and is typically stored in an inert atmosphere at 2-8°C . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The linear formula of this compound is C10H8ClN .Chemical Reactions Analysis

Isoquinoline compounds, including 3-(Chloromethyl)isoquinoline, can be considered as 10-electron π-aromatic and delocalized systems . They resemble naphthalene in their oxidation reactions due to the stronger character of the double bond in certain positions .Physical And Chemical Properties Analysis

3-(Chloromethyl)isoquinoline is a solid substance that is stored in an inert atmosphere at 2-8°C . It has a molecular weight of 177.63 and a boiling point of 329.1±32.0°C at 760 mmHg .Scientific Research Applications

Synthesis of Isoquinoline Derivatives

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists . “3-(Chloromethyl)isoquinoline” can be used as a starting material in the synthesis of various isoquinoline derivatives.

Catalyst-free Processes in Water

The compound can be used in catalyst-free processes in water to synthesize isoquinoline and its derivatives . This is a more environmentally friendly method compared to traditional methods that require metal catalysts.

Drug Development

Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs . “3-(Chloromethyl)isoquinoline” can be used in the synthesis of these drugs.

Dyes Industry

Isoquinoline derivatives have applications in the dyes industry . “3-(Chloromethyl)isoquinoline” can be used in the synthesis of these dyes.

Synthesis of Chiral Isoquinoline Derivatives

Chiral isoquinoline derivatives are promising drug candidates . “3-(Chloromethyl)isoquinoline” can be used in the synthesis of these chiral isoquinoline derivatives.

Synthesis of Isoquinolinium Salts

Research in the synthesis of isoquinolinium salts is likely to attract increasing attention of organic, bio and medicinal chemists . “3-(Chloromethyl)isoquinoline” can be used in the synthesis of these salts.

Safety and Hazards

The safety information for 3-(Chloromethyl)isoquinoline indicates that it is a dangerous substance. The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Mechanism of Action

Target of Action

3-(Chloromethyl)isoquinoline is a derivative of quinoline . Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . The primary targets of these compounds are often microbial cells, where they exhibit their antimicrobial properties .

Mode of Action

Quinolines and their derivatives are known to interact with their targets through various mechanisms, resulting in a broad spectrum of bioactivities . For instance, some quinolines inhibit the hemozoin polymerization in parasites, leading to the release of toxic free heme .

Biochemical Pathways

Quinolines and their derivatives are known to interfere with several biochemical pathways in microorganisms, leading to their antimicrobial effects .

Result of Action

Given its structural similarity to other quinolines, it may exhibit similar antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

properties

IUPAC Name |

3-(chloromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMIUVLOQIOJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512116 | |

| Record name | 3-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)isoquinoline | |

CAS RN |

147937-36-8 | |

| Record name | 3-(Chloromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147937-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)

![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)